MeOSuc-Ala-Ala-Pro-Val-AMC
Overview
Description
. This compound is widely used in biochemical research due to its ability to generate a fluorescent signal upon enzymatic cleavage, making it a valuable tool for studying elastase activity.
Mechanism of Action
Target of Action
MeOSuc-Ala-Ala-Pro-Val-AMC, also known as MeOSuc-AAPV-AMC, is a tetrapeptide that serves as a fluorescent substrate for human leukocyte and porcine pancreatic elastase . Elastases are a group of enzymes that break down elastin, a key component of the extracellular matrix in tissues. They play a crucial role in various biological processes, including tissue remodeling and immune response .
Mode of Action
The compound interacts with its target enzymes through a process called hydrolysis . The methoxy succinyl (MeO-Suc) peptide AAPV in the compound is avidly hydrolyzed by these elastases .
Biochemical Pathways
The hydrolysis of the MeOSuc-AAPV-AMC by elastases leads to the generation of a peptide of low fluorescence . This biochemical reaction is part of the broader proteolytic pathway, where enzymes break down proteins into smaller peptides or amino acids. The downstream effects of this pathway can influence various biological processes, including inflammation and tissue remodeling.
Pharmacokinetics
It is soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (16 mg/ml) . These properties can impact the compound’s bioavailability and its overall effectiveness as a substrate for elastases.
Result of Action
The hydrolysis of MeOSuc-AAPV-AMC by elastases results in a linear increase in fluorescence . This change can be detected and quantified, making this compound a useful tool for studying the activity of elastases. It can detect as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .
Biochemical Analysis
Biochemical Properties
MeOSuc-Ala-Ala-Pro-Val-AMC interacts with human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV in this compound is avidly hydrolyzed by these elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase . This peptidyl-AMC substrate detects as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .
Cellular Effects
The hydrolysis of this compound by elastases can influence cell function . The product of this reaction is a peptide of low fluorescence that can be detected and quantified, providing a measure of elastase activity within the cell
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with elastases . The MeO-Suc peptide AAPV in this compound is hydrolyzed by these enzymes, releasing AMC . This reaction can be used to measure the activity of elastases, providing insight into their role in various biological processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the duration of the experiment . The compound is stable for at least 4 years when stored at -20°C
Metabolic Pathways
Given that this compound is a substrate for elastases, it is likely involved in pathways related to these enzymes .
Transport and Distribution
Given that this compound is a substrate for elastases, it is likely transported to locations where these enzymes are present .
Subcellular Localization
Given that this compound is a substrate for elastases, it is likely localized to areas where these enzymes are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the coupling of the methoxy succinyl (MeO-Suc) peptide AAPV with 7-amino-4-methylcoumarin (AMC). The reaction typically proceeds under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: MeOSuc-Ala-Ala-Pro-Val-AMC primarily undergoes hydrolysis when exposed to elastase enzymes. The methoxy succinyl peptide AAPV is hydrolyzed by elastases, releasing the fluorescent AMC moiety .
Common Reagents and Conditions:
Coupling Reagents: DCC and NHS are used in the synthesis of the compound.
Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence .
Scientific Research Applications
MeOSuc-Ala-Ala-Pro-Val-AMC is extensively used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of elastase enzymes in various biological samples.
Immunology: Employed in assays to measure elastase activity in neutrophils and other immune cells.
Pharmacology: Utilized in drug discovery to screen for elastase inhibitors.
Medical Research: Helps in understanding the role of elastase in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Comparison with Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate for elastase, but with a different peptide sequence.
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: A substrate for trypsin-like proteases.
N-Acetyl-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin: Used for caspase activity assays.
Uniqueness: MeOSuc-Ala-Ala-Pro-Val-AMC is unique due to its high specificity for elastase enzymes and its ability to generate a strong fluorescent signal upon hydrolysis. This makes it a highly sensitive and reliable substrate for studying elastase activity in various biological and medical research applications .
Properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUDEVBFFPSEI-NFHWZJRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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